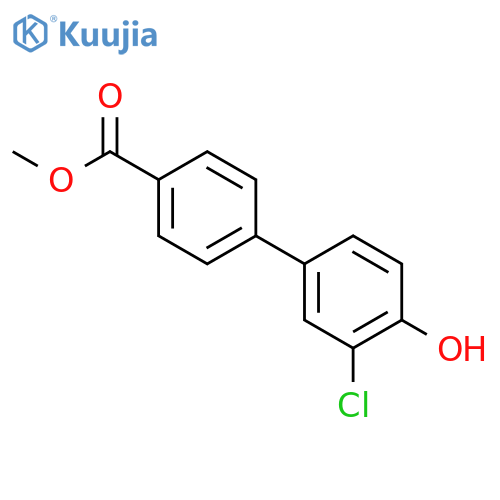Cas no 1261899-32-4 (2-Chloro-4-(4-methoxycarbonylphenyl)phenol)

1261899-32-4 structure
商品名:2-Chloro-4-(4-methoxycarbonylphenyl)phenol
CAS番号:1261899-32-4
MF:C14H11ClO3
メガワット:262.688343286514
MDL:MFCD18315658
CID:1037842
PubChem ID:53221393
2-Chloro-4-(4-methoxycarbonylphenyl)phenol 化学的及び物理的性質
名前と識別子
-
- Methyl 3'-chloro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylate
- methyl 4-(3-chloro-4-hydroxyphenyl)benzoate
- DTXSID00686040
- 1261899-32-4
- [1,1'-Biphenyl]-4-carboxylic acid, 3'-chloro-4'-hydroxy-, methyl ester
- MFCD18315658
- BS-20168
- Methyl 3'-chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
- 2-CHLORO-4-(4-METHOXYCARBONYLPHENYL)PHENOL
- Methyl3'-chloro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylate
- CS-0209154
- 2-Chloro-4-(4-methoxycarbonylphenyl)phenol
-
- MDL: MFCD18315658
- インチ: InChI=1S/C14H11ClO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8,16H,1H3
- InChIKey: DIDHAEBKDLTMKI-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl
計算された属性
- せいみつぶんしりょう: 262.04
- どういたいしつりょう: 262.04
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 46.5A^2
2-Chloro-4-(4-methoxycarbonylphenyl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB321861-1 g |
2-Chloro-4-(4-methoxycarbonylphenyl)phenol; 95% |
1261899-32-4 | 1g |
€246.00 | 2023-04-26 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279824-5g |
2-Chloro-4-(4-methoxycarbonylphenyl)phenol |
1261899-32-4 | 95% | 5g |
¥5180.00 | 2024-08-09 | |
| A2B Chem LLC | AA36256-1g |
2-Chloro-4-(4-methoxycarbonylphenyl)phenol |
1261899-32-4 | 95% | 1g |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AA36256-5g |
2-Chloro-4-(4-methoxycarbonylphenyl)phenol |
1261899-32-4 | 95% | 5g |
$402.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279824-1g |
2-Chloro-4-(4-methoxycarbonylphenyl)phenol |
1261899-32-4 | 95% | 1g |
¥1600.00 | 2024-08-09 | |
| Crysdot LLC | CD12162542-5g |
Methyl 3'-chloro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylate |
1261899-32-4 | 95+% | 5g |
$339 | 2024-07-23 | |
| TRC | C428620-250mg |
2-Chloro-4-(4-methoxycarbonylphenyl)phenol |
1261899-32-4 | 250mg |
$121.00 | 2023-05-18 | ||
| Alichem | A019115923-5g |
Methyl 3'-chloro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylate |
1261899-32-4 | 95% | 5g |
400.00 USD | 2021-06-17 | |
| TRC | C428620-100mg |
2-Chloro-4-(4-methoxycarbonylphenyl)phenol |
1261899-32-4 | 100mg |
$64.00 | 2023-05-18 | ||
| abcr | AB321861-1g |
2-Chloro-4-(4-methoxycarbonylphenyl)phenol, 95%; . |
1261899-32-4 | 95% | 1g |
€246.00 | 2025-03-19 |
2-Chloro-4-(4-methoxycarbonylphenyl)phenol 関連文献
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
1261899-32-4 (2-Chloro-4-(4-methoxycarbonylphenyl)phenol) 関連製品
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 61549-49-3(9-Decenenitrile)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261899-32-4)2-Chloro-4-(4-methoxycarbonylphenyl)phenol

清らかである:99%
はかる:5g
価格 ($):320.0